molecular formula C20H21N5O B5999642 1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-methylphenyl)guanidine

1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-methylphenyl)guanidine

Cat. No.: B5999642
M. Wt: 347.4 g/mol
InChI Key: BZFDFASQDZWYOY-UHFFFAOYSA-N
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Description

1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-methylphenyl)guanidine is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzyl group, and a guanidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-methylphenyl)guanidine typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, pyrimidine precursors, and guanidine compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-methylphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions may involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.

    Substitution: Common reagents include halides, acids, and bases. Conditions may involve solvents like dichloromethane or ethanol and specific temperature settings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield amine derivatives, and substitution may yield various substituted pyrimidine or guanidine derivatives.

Scientific Research Applications

1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-methylphenyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-chlorophenyl)guanidine
  • 1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-fluorophenyl)guanidine
  • 1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-nitrophenyl)guanidine

Uniqueness

1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(4-methylphenyl)guanidine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-13-8-10-16(11-9-13)23-19(21)25-20-22-14(2)17(18(26)24-20)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H4,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFDFASQDZWYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/C2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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